molecular formula C20H19ClN4OS B11373855 N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11373855
M. Wt: 398.9 g/mol
InChI Key: RWNGHDTXQBEREQ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, which undergoes nucleophilic substitution reactions.

    Introduction of the Sulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a thiolation reaction using reagents like isopropylthiol.

    Chlorination: The 5-position of the pyrimidine ring can be chlorinated using chlorinating agents like thionyl chloride.

    Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting with pyridine-2-amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-chloro-2-(propan-2-ylsulfanyl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is unique due to the presence of the propan-2-ylsulfanyl group, which may impart distinct chemical and biological properties compared to its analogs with different alkyl groups.

Properties

Molecular Formula

C20H19ClN4OS

Molecular Weight

398.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-propan-2-ylsulfanyl-N-pyridin-2-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H19ClN4OS/c1-14(2)27-20-23-12-16(21)18(24-20)19(26)25(17-10-6-7-11-22-17)13-15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3

InChI Key

RWNGHDTXQBEREQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)Cl

Origin of Product

United States

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